molecular formula C12H12N2O3 B12285479 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid

5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid

Cat. No.: B12285479
M. Wt: 232.23 g/mol
InChI Key: ZAYBMRVNLSQVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound has a dimethylamino group attached to the phenyl ring, which can influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of α,β-acetylenic oximes with suitable dipolarophiles in the presence of catalysts such as copper (I) or ruthenium (II) . Another method includes the oxidation of propargylamines to the corresponding oximes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs eco-friendly and metal-free synthetic strategies to minimize costs and environmental impact. Microwave-assisted synthesis and the use of green solvents like water or ethanol are some of the methods used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and pain pathways, leading to its analgesic and anti-inflammatory effects. It may also interfere with the replication of viruses and bacteria, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
  • 3,5-Diphenylisoxazole
  • 5-Phenylisoxazole-3-carboxylic Acid

Uniqueness

5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other isoxazole derivatives .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14(2)9-5-3-8(4-6-9)11-7-10(12(15)16)13-17-11/h3-7H,1-2H3,(H,15,16)

InChI Key

ZAYBMRVNLSQVQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.